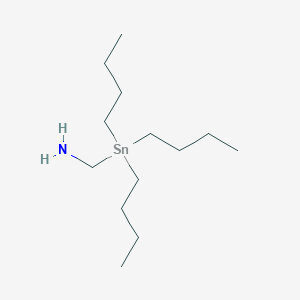
Tributylstannylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TributyltinMethylaMine is an organotin compound that belongs to the class of trialkyltins. These compounds are characterized by the presence of three alkyl groups attached to a tin atom. TributyltinMethylaMine is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Tributylzinnmethylamin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Tributylzinnhydrid mit Methylamin beinhaltet. Das allgemeine Verfahren umfasst die folgenden Schritte:
Bildung von (Tributylstannyl)methanol: Dies wird durch die Reaktion von Tributylzinnhydrid mit Paraformaldehyd in Gegenwart einer Base wie Diisopropylamin und einem Lösungsmittel wie Tetrahydrofuran erreicht.
Umwandlung in Tributylzinnmethylamin: Das (Tributylstannyl)methanol wird dann unter kontrollierten Bedingungen mit Methylamin umgesetzt, um Tributylzinnmethylamin zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von Tributylzinnmethylamin erfolgt typischerweise in großem Maßstab unter Verwendung ähnlicher Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren gewährleistet eine effiziente Produktion dieser Verbindung.
Chemische Reaktionsanalyse
Arten von Reaktionen
Tributylzinnmethylamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann durch Wasserradikal-Kationen oxidiert werden, um quaternäre Ammoniumkationen zu bilden.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen das Zinnatom durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserradikal-Kationen werden unter Umgebungsbedingungen als Oxidationsmittel verwendet.
Substitution: Häufige Reagenzien sind Halogenide und andere Nucleophile, die das Zinnatom verdrängen können.
Hauptprodukte
Oxidation: Das Hauptprodukt ist ein quaternäres Ammoniumkation.
Substitution: Die Produkte hängen von der Art des Substituenten ab, der während der Reaktion eingeführt wird.
Analyse Chemischer Reaktionen
Types of Reactions
TributyltinMethylaMine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quaternary ammonium cations using water radical cations.
Substitution: It can participate in substitution reactions where the tin atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Common reagents include halides and other nucleophiles that can displace the tin atom.
Major Products
Oxidation: The major product is a quaternary ammonium cation.
Substitution: The products depend on the nature of the substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Tributylzinnmethylamin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Tributylzinnmethylamin übt seine Wirkungen durch Wechselwirkungen mit spezifischen molekularen Zielstrukturen aus:
Retinoid-X-Rezeptor (RXR): Es wirkt als Inhibitor des Retinsäure-Rezeptors RXR-alpha.
Peroxisomen-Proliferator-aktivierter Rezeptor γ (PPARγ): Es interagiert mit PPARγ und seinen Heterodimeren und beeinflusst verschiedene Stoffwechselwege.
Wirkmechanismus
TributyltinMethylaMine exerts its effects through interactions with specific molecular targets:
Retinoid-X Receptor (RXR): It acts as an inhibitor of the retinoic acid receptor RXR-alpha.
Peroxisome Proliferator-Activated Receptor γ (PPARγ): It interacts with PPARγ and its heterodimers, affecting various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tributylzinnhydrid: Ähnlich in der Struktur, aber ohne die Methylamingruppe.
Triphenylzinnverbindungen: Diese Verbindungen haben Phenylgruppen anstelle von Butylgruppen, die an das Zinnatom gebunden sind.
Einzigartigkeit
Tributylzinnmethylamin ist einzigartig aufgrund seiner spezifischen Kombination aus Tributylzinn und Methylamin, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, mit RXR und PPARγ zu interagieren, unterscheidet es von anderen Organozinnverbindungen .
Eigenschaften
Molekularformel |
C13H31NSn |
|---|---|
Molekulargewicht |
320.10 g/mol |
IUPAC-Name |
tributylstannylmethanamine |
InChI |
InChI=1S/3C4H9.CH4N.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1-2H2; |
InChI-Schlüssel |
SYKYWNLSMURNCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-tert-butyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274297.png)
![4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12274300.png)
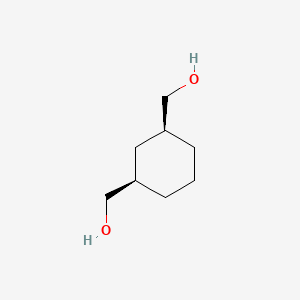
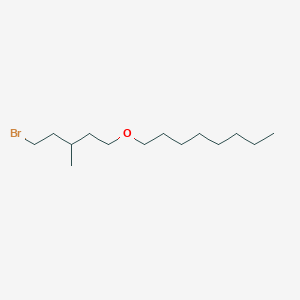

![4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12274328.png)
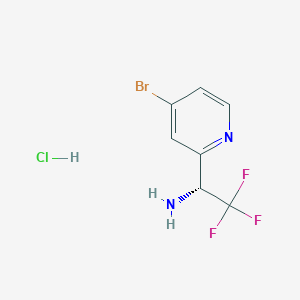
![(3Z)-3-[(3-chloro-4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B12274337.png)
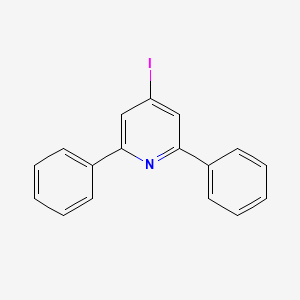
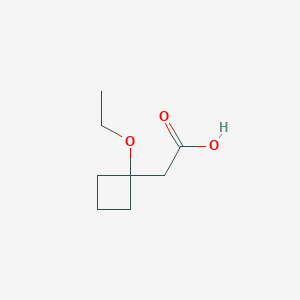
![Tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate](/img/structure/B12274356.png)
![1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine](/img/structure/B12274367.png)
![4-fluoro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12274373.png)

